![molecular formula C12H14ClNO2 B2625368 1-[(3-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375274-15-8](/img/structure/B2625368.png)
1-[(3-Chlorophenyl)methoxy]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “1-[(3-Chlorophenyl)methoxy]piperidin-4-one” is 1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 . This indicates the presence of a piperidin-4-one ring with a methoxy group attached to a chlorophenyl group.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Kinetic Studies in Organic Chemistry
The kinetic and mechanistic aspects of reactions involving compounds similar to 1-[(3-Chlorophenyl)methoxy]piperidin-4-one have been extensively studied. For instance, the kinetics of reactions of 3-chlorophenyl thionocarbonates with secondary alicyclic amines offer insights into the interaction dynamics and rate-determining steps in organic synthesis (Castro et al., 2001).
Synthesis of Serotonin Ligands
Research on compounds like 1-(3-chlorophenyl)piperazine, which is structurally related to this compound, has contributed to the synthesis of analogs for known serotonin ligands. These studies are crucial for understanding serotonin pathways and developing therapeutic agents (Rádl et al., 1999).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and tested for antimicrobial activities. These studies are significant for the development of new antibacterial and antifungal agents (Okasha et al., 2022).
Catalysis in Nucleophilic Substitution
Research into the catalysis of nucleophilic substitutions involving piperidine derivatives contributes to a deeper understanding of reaction mechanisms in organic chemistry. This knowledge is pivotal for the development of more efficient synthetic routes in pharmaceutical and chemical industries (Consiglio et al., 1981).
Anticancer and Antituberculosis Studies
Synthesis of chlorophenyl cyclopropyl derivatives, which are related to this compound, has led to the exploration of potential anticancer and antituberculosis activities. These studies are crucial in the search for new therapeutic agents (Mallikarjuna et al., 2014).
Crystallography and Structural Analysis
Crystallographic studies of compounds structurally similar to this compound provide valuable insights into molecular structures, which are essential for the design and synthesis of novel pharmaceutical compounds (Revathi et al., 2015).
Electrophysiological Studies
Electrophysiological studies involving compounds related to this compound, such as studies on sigma(1) receptor ligands, contribute to understanding neural signaling and developing treatments for neurological disorders (Takahashi et al., 2001).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are important synthetic medicinal blocks for drug construction . They are often involved in interactions with various biological targets, contributing to their therapeutic effects .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic properties .
Result of Action
Similar compounds have been found to induce various molecular and cellular changes, contributing to their therapeutic effects .
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methoxy]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHNVXYCIVSQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)OCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

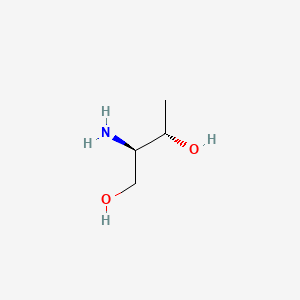
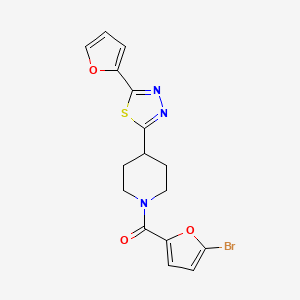
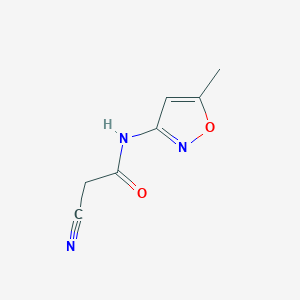
amine](/img/structure/B2625293.png)
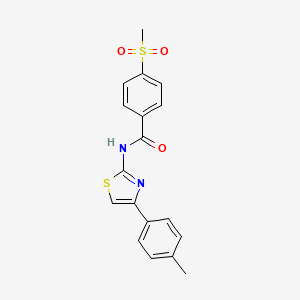

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625298.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)

![N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide](/img/structure/B2625301.png)
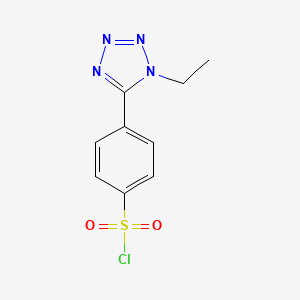
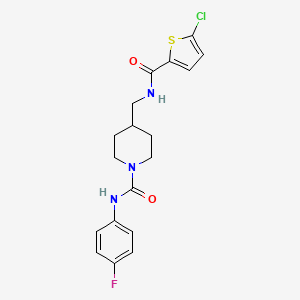
![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)
